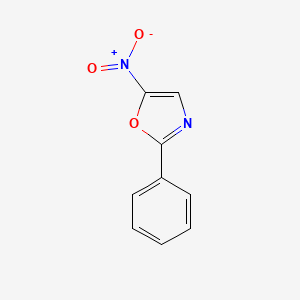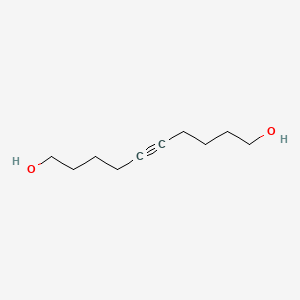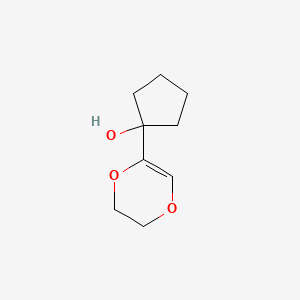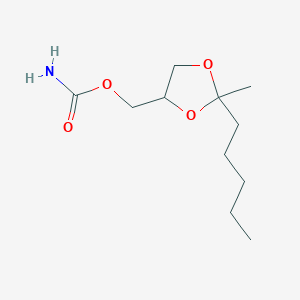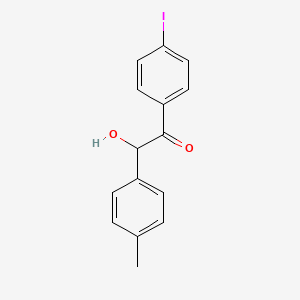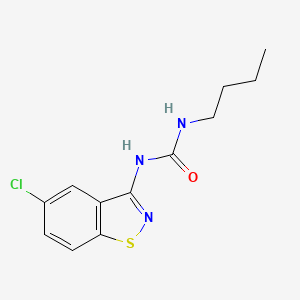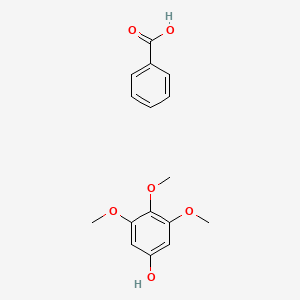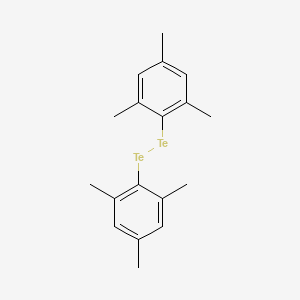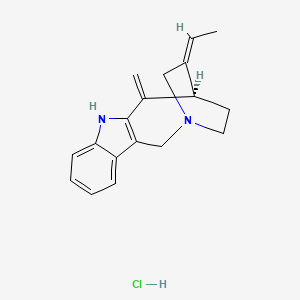
Gomezine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first isolated from the Aspidosperma species and has been identified in several other species, including Tabernaemontana elegans . This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of Gomezine hydrochloride involves the alteration of the usual tryptamine side chain with the loss of C-1. This process is similar to the biosynthesis of other alkaloids like uleine . The structure of this compound was established through methods of chemical decomposition and nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .
Industrial Production Methods
the compound can be synthesized in the laboratory through the biosynthesis pathway involving tryptophan and subsequent chemical modifications .
Analyse Des Réactions Chimiques
Types of Reactions
Gomezine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: It is used in the study of alkaloid biosynthesis and chemical structure determination.
Mécanisme D'action
The mechanism of action of Gomezine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Gomezine hydrochloride is similar to other alkaloids like uleine and vallesamine. it is unique due to its specific chemical structure and biosynthesis pathway . Other similar compounds include:
Uleine: Shares a similar biosynthesis pathway but has a different chemical structure.
Vallesamine: Related to this compound but differs in its carbon skeleton and chemical properties.
Propriétés
Numéro CAS |
101221-43-6 |
|---|---|
Formule moléculaire |
C18H21ClN2 |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
(13R,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18;/h3-7,14,19H,2,8-11H2,1H3;1H/b13-3-;/t14-;/m0./s1 |
Clé InChI |
UXXDBAKQBXSANY-VNLVXKONSA-N |
SMILES isomérique |
C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
SMILES canonique |
CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


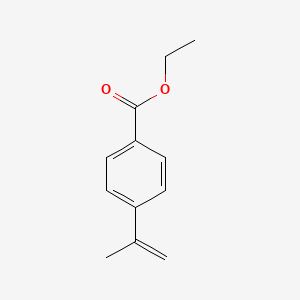
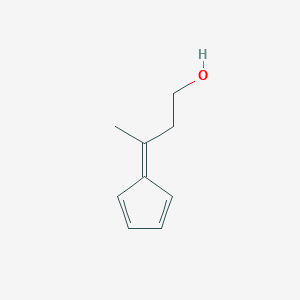
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
